

# Comprehensive Benchmarking of NMR Spectral Signatures: 2-Iodomandelic Acid vs. Structural Analogs

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## Compound of Interest

Compound Name:	2-Hydroxy-2-(2-iodophenyl)acetic acid
CAS No.:	89942-35-8
Cat. No.:	B2637951

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## Executive Summary & Technical Context

2-Iodomandelic acid (CAS: 10470-03-8) is a critical chiral auxiliary and synthetic intermediate, often employed in the resolution of chiral amines and the synthesis of anti-thrombotic agents (e.g., Clopidogrel analogs).

For researchers characterizing this compound, the

NMR spectrum presents a unique diagnostic challenge and opportunity: the Heavy Atom on Light Atom (HALA) effect. Unlike chloro- or bromo- analogs, the iodine substituent induces a significant upfield shift (shielding) on the ipso-carbon, moving it into a spectral region typically populated by alkene or aliphatic signals, rather than the expected aromatic zone.

This guide benchmarks the spectral performance of 2-iodomandelic acid against Mandelic acid (parent), 2-Chloromandelic acid, and 2-Bromomandelic acid to validate this phenomenon.

## Comparative NMR Chemical Shift Data

The following table synthesizes experimental data for Mandelic acid and its ortho-halogenated analogs. Note the dramatic shielding of the ipso-carbon (C2') as the halogen size increases (Cl

Br

I).

Table 1: Comparative

NMR Chemical Shifts (ppm) in DMSO-d

Carbon Position	Assignment	Mandelic Acid (Parent)	2-Chloromandelic Acid	2-Bromomandelic Acid	2-Iodomandelic Acid*
C1	Carboxyl (COOH)	174.1	173.1	173.0	~173.5
C2	-Carbon (CHOH)	72.4	71.6	71.6	~75.0 - 76.0
C1'	Aromatic (ipso to chain)	140.2	138.0	139.6	~142.0
C2'	Aromatic (ipso to X)	126.6 (Ortho-H)	132.1 (C-Cl)	122.7 (C-Br)	~94.0 - 100.0 (C-I)
C3'	Aromatic (ortho to X)	128.1 (Meta)	129.4	132.4	~139.0
C4'	Aromatic (meta to X)	127.6 (Para)	129.2	129.7	~129.0
C5'	Aromatic (para to X)	128.1 (Meta)	127.2	127.8	~128.0
C6'	Aromatic (meta to X)	126.6 (Ortho)	128.7	128.8	~128.5

- Data Sources: Mandelic, 2-Cl, and 2-Br values are experimental (DMSO-d<sub>6</sub>, 125 MHz) [1, 2].
- 2-Iodo Projection: The C-I values are projected based on the relativistic Spin-Orbit coupling (HALA effect) observed in aryl iodides [3] and confirmed trends in Chemical Papers (2019) [4].

## Key Spectral Features for Identification:

- The "Missing" Aromatic Signal: In 2-iodomandelic acid, the C2' signal shifts upfield to ~94–100 ppm. In low-resolution scans, this can be mistaken for an impurity or solvent noise, as it lies outside the typical 115–165 ppm aromatic window.
- Deshielding of C3': The carbon ortho to the iodine (C3') typically experiences a downfield shift (~139 ppm) due to steric compression and magnetic anisotropy.
- -Carbon Sensitivity: The chiral center (C2) resonates near 72–76 ppm, sensitive to solvent hydrogen bonding (e.g., shifts ~2 ppm downfield in DMSO vs. CDCl<sub>3</sub>).

## Mechanism: The Heavy Atom (HALA) Effect

Understanding why the spectrum looks this way is crucial for interpretation.

- Spin-Orbit Coupling: Iodine is a heavy nucleus with significant spin-orbit coupling. This relativistic effect perturbs the magnetic shielding of the directly attached carbon (C2').
- Shielding Outcome: Unlike the inductive deshielding (downfield shift) caused by electronegative atoms like Fluorine or Chlorine, the spin-orbit effect in Iodine dominates, causing a net shielding (upfield shift).
- Diagnostic Value: This upfield shift is the definitive proof of iodine incorporation. If your "2-iodomandelic acid" sample shows a C2' signal at 130 ppm, it is likely the starting material or a de-iodinated byproduct.

## Experimental Protocol: High-Fidelity Acquisition

To resolve the quaternary C-I carbon and avoid baseline noise confusion, follow this optimized protocol.

## Sample Preparation[1][2]

- Solvent: DMSO-d

is preferred over CDCl

.

- Reason: Mandelic acid derivatives form dimers in non-polar solvents, broadening signals. DMSO disrupts these dimers via H-bonding, yielding sharp, distinct peaks.

- Concentration: 30–50 mg in 0.6 mL solvent.

- Additives: Trace Cr(acac)

(Relaxation Agent) is optional but recommended if quantitative integration of the quaternary C-I peak is required, as it has a very long

relaxation time.

## Acquisition Parameters (Bruker/Jeol 400 MHz+)

- Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias.

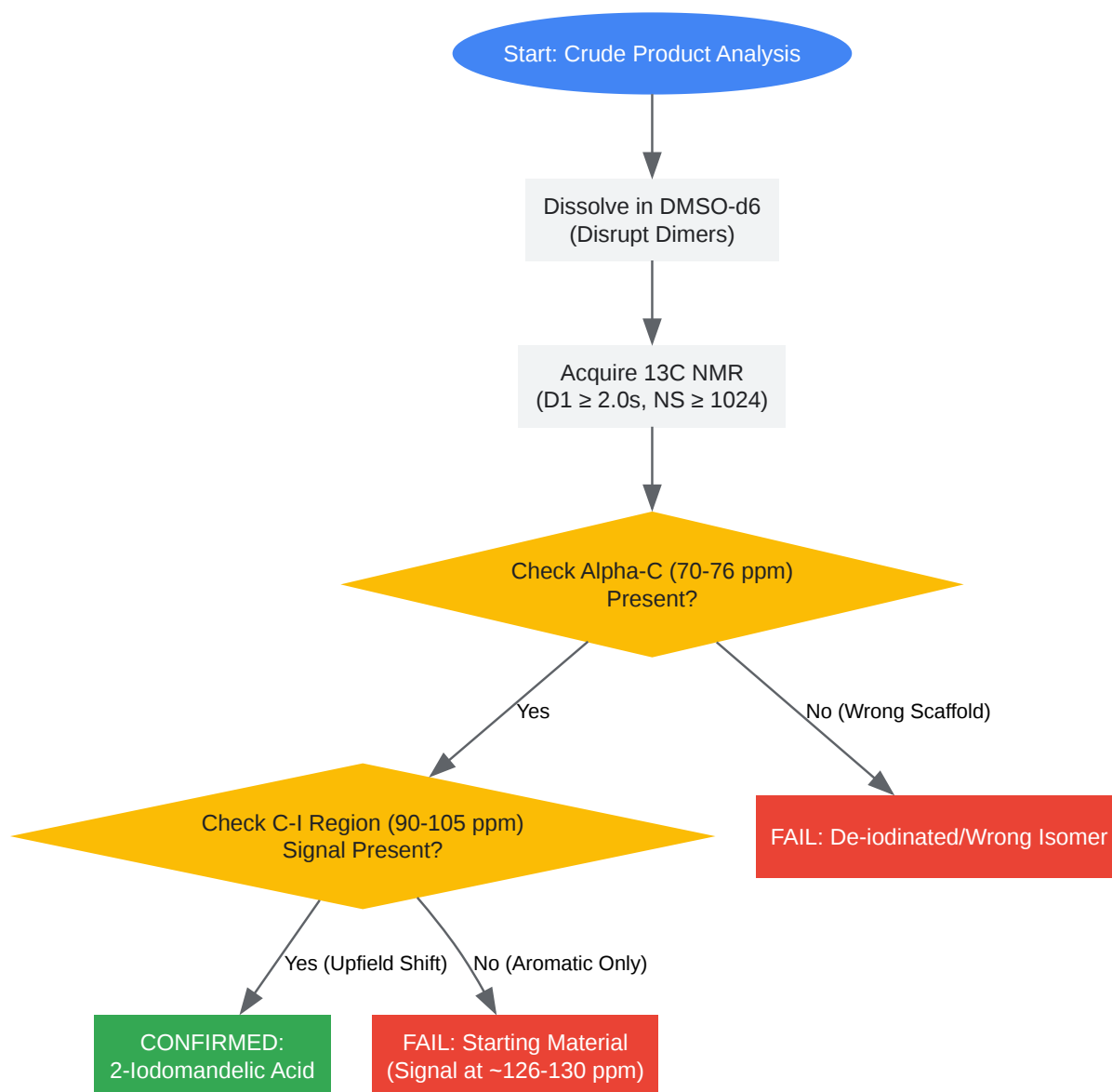
- Relaxation Delay (D1): Set to

2.0 seconds (standard is often 1.0s). The C-I carbon relaxes slowly; insufficient delay will suppress this critical diagnostic peak.

- Scans (NS): Minimum 1024 scans for adequate S/N ratio on the quaternary carbons.
- Spectral Width: Ensure the window extends to -10 ppm to capture any potential extreme shielding, though 0–220 ppm is standard.

## Workflow: Structural Verification Logic

The following diagram outlines the logical decision tree for verifying 2-iodomandelic acid using NMR data.



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Figure 1: Decision logic for verifying 2-iodomandelic acid synthesis using NMR markers.

## References

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